n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide

描述

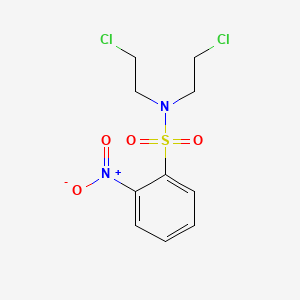

N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring two 2-chloroethyl groups attached to the nitrogen atom and a nitro substituent at the 2-position of the benzene ring. This compound belongs to a class of alkylating agents, characterized by the reactive bis(2-chloroethyl)amine moiety, which enables covalent bonding with biomolecules such as DNA.

属性

IUPAC Name |

N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPWFHQUILGARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

化学反应分析

Types of Reactions: n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted amines or thiols.

Reduction: Formation of n,n-Bis(2-chloroethyl)-2-aminobenzenesulfonamide.

Oxidation: Formation of sulfoxides or sulfones.

科学研究应用

Medicinal Chemistry

n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide has been investigated for its potential as a chemotherapeutic agent due to its ability to alkylate DNA. The mechanism involves the formation of covalent bonds with nucleophilic sites on DNA, leading to cross-linking that inhibits DNA replication and transcription. This property makes it particularly effective against rapidly dividing cancer cells.

Case Study : A study on leukemia cell lines demonstrated that this compound induced apoptosis through DNA damage mechanisms, showing promise for further development as an anticancer drug.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for introducing chloroethyl groups into various substrates. Its use in the synthesis of complex molecules has been documented, highlighting its versatility in creating biologically active compounds.

Synthesis Method : The compound can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with bis(2-chloroethyl)amine in the presence of a base like triethylamine.

Biological Research

The compound has been studied for its cytotoxic effects on various cell types, particularly in the context of inflammatory diseases and cancer. Its ability to modify DNA makes it a valuable tool for understanding cellular processes related to DNA repair and damage response.

Research Findings : In vivo studies have shown that compounds similar to this compound can significantly reduce inflammation markers in models of colitis . This suggests potential applications in treating inflammatory bowel diseases.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other biologically active compounds. Its unique reactivity allows for the development of new materials and chemicals with specific properties.

作用机制

The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on DNA, leading to the formation of cross-links between DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells.

相似化合物的比较

Key Research Findings

Substituent Effects : Methyl groups (electron-donating) stabilize the sulfonamide, making p-toluenesulfonamide derivatives more suitable for synthetic intermediates. Nitro groups (electron-withdrawing) increase reactivity, favoring cytotoxic applications .

Metabolic Activation : Cyclophosphamide’s metabolite, aldophosphamide, demonstrates the role of bis(2-chloroethyl) groups in toxicity. The nitro group in the target compound may similarly require enzymatic conversion for full activity .

生物活性

N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide, a compound known for its potential applications in medicinal chemistry, particularly in cancer treatment, exhibits significant biological activity primarily through its mechanism as an alkylating agent. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to alkylate DNA . The chloroethyl groups of the compound can form covalent bonds with nucleophilic sites in DNA and proteins, leading to:

- Cross-linking of DNA strands : This inhibits DNA replication and transcription, which is crucial for cell division.

- Induction of DNA damage : The alkylation can result in mutations or cell death, especially in rapidly dividing cells like cancer cells.

This mechanism positions the compound as a candidate for chemotherapeutic agents , targeting various types of cancers by disrupting cellular processes essential for tumor growth and survival.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Induces cytotoxicity in cancer cells through DNA alkylation. |

| Model Compound | Used to study effects of alkylating agents on cellular processes. |

| Mechanism of Action | Alkylation leads to DNA cross-linking and inhibition of replication. |

| Potential Applications | Development of novel chemotherapeutic agents targeting various cancers. |

Case Studies and Research Findings

- Cytotoxicity Studies : Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in prostate carcinoma (DU-145), lung carcinoma (A549), and breast adenocarcinoma (MCF7) cell lines .

- Mechanistic Insights : A study highlighted the compound's ability to cause double-strand breaks in DNA, which are critical lesions leading to apoptosis in cancer cells. This effect was demonstrated through assays measuring DNA damage markers following treatment with the compound.

- Comparative Analysis with Other Alkylating Agents : In comparative studies, this compound showed enhanced efficacy when used in combination with other chemotherapeutic agents, suggesting potential for combination therapies that could improve overall treatment outcomes for patients with resistant cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。